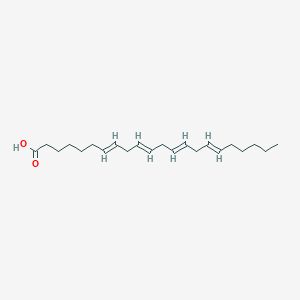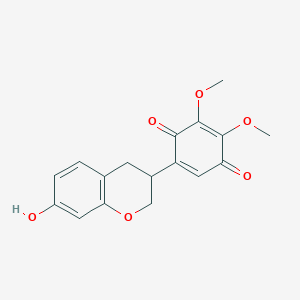
N-(3-phenylpropylidene)hydroxylamine
Übersicht
Beschreibung
N-(3-phenylpropylidene)hydroxylamine: is an organic compound with the molecular formula C9H11NO It is a derivative of hydroxylamine, characterized by the presence of a phenylpropylidene group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxime Formation: The primary method for synthesizing N-(3-phenylpropylidene)hydroxylamine involves the reaction of 3-phenylpropionaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the desired oxime.
Alternative Methods: Other methods may include the use of different aldehydes or ketones as starting materials, followed by similar reaction conditions to form the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-phenylpropylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: N-(3-phenylpropylidene)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibacterial Agents: Hydroxylamine derivatives have shown potential as antibacterial agents by inhibiting bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.
Anticancer Research: The compound is being investigated for its potential anticancer properties due to its ability to interfere with cellular processes.
Industry:
Polymer Production: It can be used in the production of polymers and resins, where it acts as a stabilizer or modifier.
Caprolactam Intermediate: Hydroxylamine derivatives are intermediates in the production of caprolactam, a precursor to nylon.
Wirkmechanismus
Molecular Targets and Pathways: N-(3-phenylpropylidene)hydroxylamine exerts its effects primarily through its interaction with enzymes and proteins. For instance, as an antibacterial agent, it inhibits the bacterial ribonucleotide reductase enzyme, which is crucial for DNA synthesis and repair . This inhibition disrupts bacterial proliferation and biofilm formation, making it effective against drug-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropionaldoxime: Similar in structure but differs in the functional group attached to the nitrogen atom.
N-(3-phenylpropyl)hydroxylamine: A reduced form of N-(3-phenylpropylidene)hydroxylamine.
3-Phenylpropylamine: Lacks the hydroxylamine group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to form stable oxime derivatives makes it valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2 |
InChI-Schlüssel |
WSTRHGOVAOUOJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC=NO |
Kanonische SMILES |
C1=CC=C(C=C1)CCC=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)


![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)

![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)






